molecular formula C16H20ClN3 B1668806 Chloropyramine CAS No. 59-32-5

Chloropyramine

Cat. No.: B1668806
CAS No.: 59-32-5
M. Wt: 289.80 g/mol
InChI Key: ICKFFNBDFNZJSX-UHFFFAOYSA-N
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Description

Chloropyramine is a classical first-generation antihistamine drug primarily used in Eastern European countries and Russia. It is known for treating allergic conjunctivitis, allergic rhinitis, bronchial asthma, and other atopic conditions. This compound is a competitive reversible H1 receptor antagonist, meaning it competes with histamine for the H1 subtype histamine receptor, thereby inhibiting the effects of histamine .

Mechanism of Action

Target of Action

Chloropyramine primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and maintaining physiological functions in the gastrointestinal and central nervous systems .

Mode of Action

This compound acts as a competitive reversible H1 receptor antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine, which leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Histamine H1-Antihistamine Action pathway . By blocking the H1 receptor, this compound inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release .

Pharmacokinetics

The maximum concentration (Cmax) is achieved within 1.0 hour for plasma and all tissues . This compound distributes well into various tissues such as the spleen, liver, lung, kidney, brain, and heart .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, this compound has some anticholinergic properties . These effects, along with its ability to pass through the blood-brain barrier, lead to side effects such as drowsiness, weakness, vertigo, fatigue, dryness in the mouth, constipation, and rarely - visual disturbances and increase of intraocular pressure .

Preparation Methods

The synthesis of chloropyramine begins with the condensation of 4-chlorobenzaldehyde with 1,1-dimethylethylenediamine, forming a Schiff base. This Schiff base is then reduced to form an amine, which subsequently reacts with 2-bromopyridine in the presence of sodamide . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Chloropyramine undergoes various chemical reactions, including:

Scientific Research Applications

Chloropyramine has a wide range of scientific research applications:

Biological Activity

Chloropyramine, a first-generation antihistamine, is primarily known for its role as a competitive reversible H1 receptor antagonist. It is utilized in various therapeutic contexts, including the management of allergic conditions and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and clinical implications based on diverse research findings.

This compound exerts its biological effects by binding to histamine H1 receptors, thereby inhibiting the physiological actions of histamine. This blockade leads to several outcomes:

  • Inhibition of Vasodilation : Reduces blood vessel dilation caused by histamine.
  • Decreased Vascular Permeability : Limits fluid leakage from blood vessels into surrounding tissues.
  • Anticholinergic Effects : Contributes to side effects such as drowsiness and dry mouth due to its ability to cross the blood-brain barrier .

Anti-Cancer Activity

Recent studies have revealed that this compound possesses significant anti-tumor properties, particularly in breast cancer. The compound has been shown to enhance the expression of SASH1 (SAM and SH3 domain-containing protein 1), a protein implicated in apoptotic pathways.

Key Findings from Research Studies

  • SASH1 Induction :
    • This compound treatment led to increased levels of SASH1 mRNA and protein in breast cancer cell lines. This upregulation was associated with reduced cell confluency and increased apoptosis in sensitive cell lines (T47-D, MDA-MB-231, BT-549) .
  • Cell Viability :
    • In a study involving eight breast cancer cell lines, this compound inhibited cell growth in seven lines. The treatment induced apoptosis as evidenced by increased Annexin V levels .
  • Mechanistic Insights :
    • The anti-tumor effects are partly mediated through the modulation of FAK (Focal Adhesion Kinase) signaling pathways, which are also regulated by SASH1. This suggests that this compound may serve as a potential therapeutic agent for specific breast cancer subtypes .

Case Report: Bruegel's Syndrome

A notable case study involved a patient with Bruegel's syndrome who exhibited significant improvement in dystonic movements after receiving this compound at a dose of 10 mg. The treatment resulted in enhanced speech clarity and reduced involuntary movements, highlighting the compound's neurological benefits beyond its antihistaminic properties .

Comparative Efficacy

The following table summarizes the effects of this compound compared to other antihistamines in terms of their anti-cancer activities:

CompoundMechanism of ActionCancer TypeEfficacy Level
This compoundH1 receptor antagonist; SASH1 inducerBreast CancerHigh
CetirizineH1 receptor antagonistVarious AllergiesModerate
DiphenhydramineH1 receptor antagonistAllergic ReactionsModerate
LoratadineH1 receptor antagonistAllergic RhinitisLow

Clinical Implications

This compound's dual role as an antihistamine and potential anti-cancer agent opens avenues for further research into its therapeutic applications. The ability to induce apoptosis in cancer cells through SASH1 modulation suggests that this compound could be repurposed for oncology treatments, particularly in breast cancer where SASH1 expression correlates with patient outcomes.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKFFNBDFNZJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10458-04-5 (unspecified hydrochloride), 6170-42-9 (mono-hydrochloride)
Record name Chloropyramine [INN:BAN:DCF]
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DSSTOX Substance ID

DTXSID50207729
Record name Chloropyramine [INN:BAN:DCF]
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Molecular Weight

289.80 g/mol
Source PubChem
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Physical Description

Solid
Record name Chloropyramine
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Solubility

Insoluble
Record name Chloropyramine
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Mechanism of Action

Chloropyramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Record name Chloropyramine
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CAS No.

59-32-5
Record name Chloropyramine
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Melting Point

< 25 °C, 60 °C
Record name Chloropyramine
Source DrugBank
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Record name Chloropyramine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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